![molecular formula C11H13N3 B1454586 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline CAS No. 1183309-99-0](/img/structure/B1454586.png)
4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline
Overview
Description
4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is a powder at room temperature . The IUPAC name for this compound is 4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenylamine .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, has been a subject of interest for many researchers . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The InChI code for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline is 1S/C11H13N3/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline has a molecular weight of 187.24 . It is a powder at room temperature .Scientific Research Applications
Organic Synthesis
“4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline” is used in organic synthesis . It was prepared in a 63% yield utilizing a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) .
Crystallography
This compound has been used in crystallography studies . Single crystals of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline were grown by layering a CH2Cl2 solution of the title compound with acetone followed by pentane . Two distinct polymorphs of the title compound were identified .
Ligand for Metal Complexes
The compound is a type of tris(pyrazolyl)methane (Tpm) ligand . Tpm ligands and their corresponding metal complexes have been exploited for a broad range of applications, including catalysis and biomedical chemistry .
Catalysis
Tpm ligands have been used in catalysis . For instance, the molecule [TpmMn(CO)3]PF6 has been investigated as a chemotherapeutic to treat colon cancer .
Biomedical Chemistry
In the field of biomedical chemistry, Tpm ligands have shown potential . The neutral Tpm ligands are isoelectronic analogs of the anionic tris(pyrazolyl)borate (Tp) ligands , another class of tridentate ligands that have also been utilized in many applications .
Antileishmanial Activity
Sulfonamide derivatives of pyrazole compounds, similar to “4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline”, have shown antileishmanial activity . The sulfonamide functionality can display antiparasitic, antibacterial, and anti-viral HIV activities .
Mechanism of Action
Target of Action
Similar compounds, such as tris(pyrazolyl)methane ligands, have been exploited for a broad range of applications, including catalysis and biomedical chemistry . For instance, the molecule [TpmMn(CO)3]PF6 has been investigated as a chemotherapeutic to treat colon cancer .
Mode of Action
It’s worth noting that both polymorphs feature intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule .
properties
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPPDCVKEZUYQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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